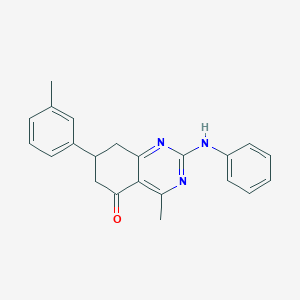
2-anilino-4-methyl-7-(3-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-METHYL-7-(3-METHYLPHENYL)-2-(PHENYLAMINO)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE: is a complex organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. This particular compound features a tetrahydroquinazolinone core with various substituents, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-7-(3-METHYLPHENYL)-2-(PHENYLAMINO)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE typically involves multi-step organic reactions. One common method includes:
Condensation Reaction: Starting with an appropriate anthranilic acid derivative, a condensation reaction with an aldehyde or ketone forms an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization in the presence of a catalyst, such as acetic acid, to form the quinazolinone core.
Hydrogenation: The final step involves hydrogenation to saturate the tetrahydroquinazolinone ring, typically using hydrogen gas and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-METHYL-7-(3-METHYLPHENYL)-2-(PHENYLAMINO)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can modify the functional groups, potentially enhancing biological activity.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Phenylamine, methylphenyl halides, acetic acid
Major Products
The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, potentially exhibiting enhanced or altered biological activities.
Scientific Research Applications
4-METHYL-7-(3-METHYLPHENYL)-2-(PHENYLAMINO)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE: has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Pharmaceutical Research: Studied for its anti-inflammatory and anti-microbial properties, making it a candidate for drug development.
Biological Studies: Used in research to understand its mechanism of action and interaction with biological targets.
Industrial Applications: Potential use in the synthesis of other complex organic compounds and as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 4-METHYL-7-(3-METHYLPHENYL)-2-(PHENYLAMINO)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of critical biological pathways. Additionally, it may interact with cellular receptors, modulating signal transduction and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 4-METHYL-2-(PHENYLAMINO)-QUINAZOLIN-5-ONE
- 7-(3-METHYLPHENYL)-2-(PHENYLAMINO)-QUINAZOLIN-5-ONE
- 5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE
Uniqueness
4-METHYL-7-(3-METHYLPHENYL)-2-(PHENYLAMINO)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE: is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. The presence of both phenylamino and methylphenyl groups enhances its potential as a versatile compound in medicinal chemistry and pharmaceutical research.
Properties
Molecular Formula |
C22H21N3O |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
2-anilino-4-methyl-7-(3-methylphenyl)-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C22H21N3O/c1-14-7-6-8-16(11-14)17-12-19-21(20(26)13-17)15(2)23-22(25-19)24-18-9-4-3-5-10-18/h3-11,17H,12-13H2,1-2H3,(H,23,24,25) |
InChI Key |
RZVLGOZRUOMFCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2CC3=NC(=NC(=C3C(=O)C2)C)NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















